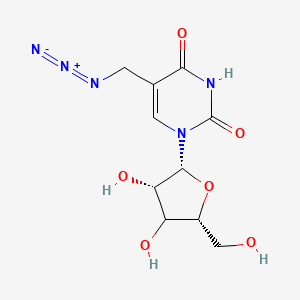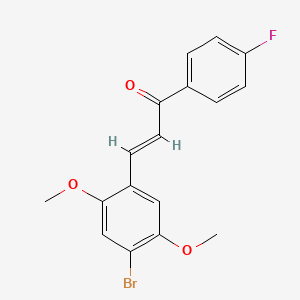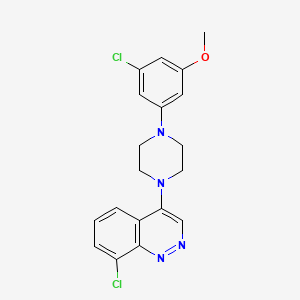
Gsk3-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gsk3-IN-3 is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase involved in various cellular processes, including metabolism, cell proliferation, and apoptosis. GSK-3 is implicated in several diseases, such as diabetes, Alzheimer’s disease, and cancer. Inhibitors like this compound are valuable tools for studying the biological functions of GSK-3 and have potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gsk3-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization. Reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pH controls to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Gsk3-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs with different functional groups .
Aplicaciones Científicas De Investigación
Gsk3-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of GSK-3 and its effects on various biochemical pathways.
Biology: Employed in cell culture and animal studies to investigate the role of GSK-3 in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases like Alzheimer’s, diabetes, and cancer due to its ability to modulate GSK-3 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting GSK-3.
Mecanismo De Acción
Gsk3-IN-3 exerts its effects by inhibiting the activity of GSK-3. The compound binds to the active site of GSK-3, preventing the phosphorylation of its substrates. This inhibition disrupts various signaling pathways regulated by GSK-3, leading to altered cellular responses. Key molecular targets include proteins involved in glycogen metabolism, cell cycle regulation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
CHIR99021: Another potent GSK-3 inhibitor with similar applications in research and potential therapeutic uses.
SB216763: A selective GSK-3 inhibitor used in studies of neurodegenerative diseases and cancer.
AR-A014418: Known for its specificity towards GSK-3 and used in various biological studies.
Uniqueness of Gsk3-IN-3
This compound is unique due to its specific binding affinity and inhibitory potency towards GSK-3. It has been shown to have distinct pharmacokinetic properties and a favorable safety profile in preclinical studies. These characteristics make it a valuable tool for both basic research and potential therapeutic development .
Propiedades
Fórmula molecular |
C24H35N3O4 |
|---|---|
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
N'-dodecanoyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C24H35N3O4/c1-3-5-6-7-8-9-10-11-12-17-20(28)25-26-23(30)21-22(29)18-15-13-14-16-19(18)27(4-2)24(21)31/h13-16,29H,3-12,17H2,1-2H3,(H,25,28)(H,26,30) |
Clave InChI |
MHKIYMMTEMNCFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide](/img/structure/B10855021.png)
![7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one](/img/structure/B10855028.png)

![1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10855044.png)
![6-[4-(1-Amino-3-hydroxycyclobutyl)phenyl]-1-ethyl-7-phenylpyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B10855051.png)
![N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10855052.png)


![2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10855064.png)

![3-[(1-Benzylamino)ethylidene]-2h-chromene-2,4(3h)-dione](/img/structure/B10855069.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B10855078.png)
![N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B10855083.png)
